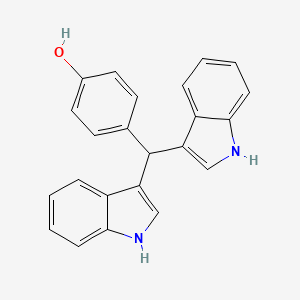

4-(Di(1H-indol-3-yl)methyl)phenol

准备方法

DIM-C-pPhOH通过取代的p-羟基苯甲醛与吲哚的缩合反应合成 . 该反应通常涉及使用合适的溶剂和催化剂来促进缩合过程。 然后使用标准技术(如重结晶或色谱法)纯化所得产物,以获得高纯度的所需化合物 .

化学反应分析

DIM-C-pPhOH经历各种化学反应,包括:

氧化: DIM-C-pPhOH可以被氧化形成活性氧物种(ROS),ROS在诱导癌细胞凋亡中起着至关重要的作用.

还原: 该化合物也可以进行还原反应,尽管这些反应的研究较少。

这些反应中常用的试剂和条件包括过氧化氢或高锰酸钾等氧化剂用于氧化,以及硼氢化钠等还原剂用于还原反应 . 这些反应形成的主要产物取决于所用特定条件和试剂。

科学研究应用

Anticancer Activity

One of the most significant applications of 4-(Di(1H-indol-3-yl)methyl)phenol is its potential as an anticancer agent. Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM, indicating significant potency against these cancer cells .

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown promising antimicrobial properties. Research has indicated that this compound can inhibit the growth of various bacterial strains.

Case Study: Antibacterial Activity Against Staphylococcus aureus

A study published in Phytomedicine evaluated the antibacterial efficacy of this compound against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as a natural antibacterial agent .

Neuroprotective Effects

Recent research has also explored the neuroprotective effects of this compound. The ability to protect neuronal cells from oxidative stress is crucial for developing treatments for neurodegenerative diseases.

Case Study: Neuroprotection in Parkinson's Disease Models

In a study reported in Neuroscience Letters, researchers examined the neuroprotective effects of this compound in a model of Parkinson's disease. The results showed that treatment with the compound reduced neuronal cell death and improved motor function in treated animals compared to controls .

Enzyme Inhibition

Another application of this compound is its role as an enzyme inhibitor. The compound has been studied for its ability to inhibit specific enzymes involved in disease processes.

Case Study: Inhibition of Protein Kinase

Research published in Bioorganic & Medicinal Chemistry Letters highlighted the inhibitory effects of this compound on protein kinase activity. The compound was found to significantly reduce kinase activity at micromolar concentrations, suggesting its potential use in therapeutic strategies targeting kinase-related diseases .

Development of Organic Photovoltaics

The unique electronic properties of this compound have led to investigations into its use in organic photovoltaic devices. Its ability to act as an electron donor makes it suitable for enhancing solar cell efficiency.

Case Study: Organic Sola

作用机制

DIM-C-pPhOH通过拮抗核受体4A1(NR4A1)发挥作用 . 这种相互作用导致抑制NR4A1调控的促癌途径和基因 . 该化合物诱导活性氧物种(ROS)的产生,进而促进癌细胞内质网应激和凋亡 . 此外,DIM-C-pPhOH下调PAX3-FOXO1A和β1-整合素等蛋白质的表达,进一步促进其抗癌活性 .

与相似化合物的比较

. 相似的化合物包括:

DIM-C-pPhOH-3-Cl-5-OCH3: DIM-C-pPhOH的加固类似物,在抑制肿瘤生长方面显示出更大的效力.

DIM-C-pPhOH-3-Br-5-OCH3: 与DIM-C-pPhOH相比,另一种具有增强抗癌活性的类似物.

这些类似物具有相似的作用机制,但它们的效力和与NR4A1的特定相互作用不同 . DIM-C-pPhOH独特之处在于它能够诱导ROS并促进内质网应激,使其成为癌症研究中的宝贵工具 .

相似化合物的比较

. Similar compounds include:

DIM-C-pPhOH-3-Cl-5-OCH3: A buttressed analog of DIM-C-pPhOH that has shown greater potency in inhibiting tumor growth.

DIM-C-pPhOH-3-Br-5-OCH3: Another analog with enhanced anticancer activity compared to DIM-C-pPhOH.

These analogs share a similar mechanism of action but differ in their potency and specific interactions with NR4A1 . DIM-C-pPhOH is unique in its ability to induce ROS and promote endoplasmic reticulum stress, making it a valuable tool in cancer research .

生物活性

4-(Di(1H-indol-3-yl)methyl)phenol, also known as 4,4'-diindolylmethane, is a compound that has garnered interest in the scientific community for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical formula is , featuring two indole rings connected to a phenolic structure. This unique configuration allows it to interact with various biological targets, enhancing its therapeutic potential.

Research indicates that this compound may exert its biological effects through several mechanisms:

- EGFR Inhibition : It interferes with the epidermal growth factor receptor (EGFR), which is crucial for cell growth and proliferation. This action suggests its potential as an anticancer agent.

- Nur77 Antagonism : The compound acts as an antagonist of Nur77, a nuclear receptor involved in apoptosis and cell migration. It has been shown to inhibit TGF-β induced cell migration in breast cancer cells.

Anticancer Properties

Several studies have demonstrated the compound's efficacy in inhibiting cancer cell growth. For instance:

- In Vitro Studies : Laboratory experiments indicate that this compound can significantly reduce the proliferation of various cancer cell lines. Its mechanism involves disrupting signaling pathways associated with tumor growth.

- Case Studies : Research involving breast cancer cells has shown that this compound can effectively inhibit migration induced by TGF-β, highlighting its potential role in preventing metastasis.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which may contribute to its anticancer effects. By modulating inflammatory pathways, it can potentially reduce tumor-promoting inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| This compound | Bisindole | Nur77 antagonist; anti-cancer properties |

| 4-(1H-indol-3-yl)methylphenol | Monomeric | Lower biological activity compared to bisindoles |

| 1-Di(1H-indol-3-yl)methyl-4-trifluoromethylbenzene | Substituted | Potent inhibitor of cancer cell growth |

| 4-(1H-indol-3-yl)-2-methoxyphenol | Methoxy-substituted | Exhibits antioxidant properties |

Research Findings

Recent studies have explored various aspects of this compound:

- Cellular Signaling Pathways : The compound influences cellular signaling pathways related to cancer progression and metastasis, indicating its multifaceted role in cancer biology.

- Binding Affinity Studies : Investigations into its binding affinity to Nur77 suggest implications for regulating gene expression linked to apoptosis and inflammation.

- Synthesis Methods : The synthesis typically involves nucleophilic substitution reactions between indole and substituted benzaldehydes, often catalyzed by acids such as lactic acid, enhancing electrophilicity and facilitating product formation.

Future Directions

While preliminary results are promising, further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies : Assessing the compound's efficacy and safety in living organisms.

- Mechanistic Studies : Understanding the detailed molecular mechanisms through which this compound exerts its effects.

属性

IUPAC Name |

4-[bis(1H-indol-3-yl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O/c26-16-11-9-15(10-12-16)23(19-13-24-21-7-3-1-5-17(19)21)20-14-25-22-8-4-2-6-18(20)22/h1-14,23-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPDFNWJBQMXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)O)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。